molecular formula C10H13BrClN B591973 (S)-2-(4-Bromophenyl)pyrrolidine hydrochloride CAS No. 1860947-01-8

(S)-2-(4-Bromophenyl)pyrrolidine hydrochloride

Cat. No.: B591973
CAS No.: 1860947-01-8
M. Wt: 262.575
InChI Key: MFKFCHQDGBJUIU-PPHPATTJSA-N
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Description

(S)-2-(4-Bromophenyl)pyrrolidine hydrochloride (CAS 1860947-01-8) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile synthetic building block; the bromophenyl group is a strategic handle for further functionalization via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse molecular fragments . The pyrrolidine ring is a privileged saturated scaffold in drug discovery, contributing to enhanced stereochemistry and three-dimensional coverage due to sp3-hybridization and ring non-planarity, which can improve solubility and optimize the pharmacokinetic profiles of drug candidates . The specific (S)-enantiomer is crucial for probing enantioselective protein interactions and achieving target selectivity, as the spatial orientation of substituents dictates the biological profile of resulting molecules . With a molecular formula of C10H13BrClN and a molecular weight of 262.57 g/mol, it is supplied with a guaranteed purity of 95% or higher . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

(2S)-2-(4-bromophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKFCHQDGBJUIU-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Bromophenyl)pyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidine and 4-bromobenzaldehyde.

    Condensation Reaction: The (S)-pyrrolidine is reacted with 4-bromobenzaldehyde under controlled conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield (S)-2-(4-Bromophenyl)pyrrolidine.

    Hydrochloride Formation: The final step involves the conversion of (S)-2-(4-Bromophenyl)pyrrolidine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactors can enhance the efficiency and sustainability of the synthesis by providing better control over reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Bromophenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(S)-2-(4-Bromophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(4-Bromophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Type : Replacement of bromine with methoxy (similarity 0.71) reduces molecular weight and introduces an electron-donating group, which may enhance solubility but diminish electrophilic reactivity .
  • Core Structure : Indole derivatives (e.g., 5-Bromo-2,3-diphenyl-1H-indole) show lower similarity (0.85) due to their aromatic heterocyclic core, which confers different pharmacological profiles, such as kinase inhibition .

Biological Activity

(S)-2-(4-Bromophenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by data tables and recent research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C11H13BrClN
  • Molecular Weight: 276.59 g/mol

The presence of the bromophenyl group enhances the compound's reactivity and biological interactions, while the pyrrolidine ring is crucial for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The bromophenyl moiety can engage in π-π interactions, while the pyrrolidine ring facilitates hydrogen bonding with target molecules. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against resistant strains of bacteria, including Streptococcus pneumoniae and Staphylococcus aureus. The compound demonstrated significant antibacterial activity, particularly against strains carrying the erm gene, which is associated with antibiotic resistance.

Table 1: Antimicrobial Activity Data

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
(S)-2-(4-Bromophenyl)pyrrolidineStreptococcus pneumoniae5 µg/mL
Staphylococcus aureus10 µg/mL
Control (Ciprofloxacin)Streptococcus pneumoniae2 µg/mL
Staphylococcus aureus2 µg/mL

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has been tested against A549 human lung adenocarcinoma cells, where it showed promising anticancer activity.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
(S)-2-(4-Bromophenyl)pyrrolidineA54925
Control (Cisplatin)A54910

Case Studies

  • Study on Antibacterial Activity : A recent study published in Nature explored the structure-activity relationship of various pyrrolidine derivatives, including this compound. The results indicated that compounds with a bromophenyl substituent exhibited enhanced antibacterial properties compared to their unsubstituted counterparts .
  • Anticancer Research : Another investigation focused on the anticancer potential of this compound, revealing that it induces apoptosis in lung cancer cells through mitochondrial pathways. The study highlighted the importance of the chiral configuration at the second position of the pyrrolidine ring for optimal activity .

Applications in Drug Development

The unique structural features of this compound make it a valuable candidate for further development in pharmaceuticals. Its potential as an antibacterial and anticancer agent suggests applications in treating infections caused by resistant bacteria and in oncology.

Q & A

Q. What are the optimal synthetic routes for (S)-2-(4-bromophenyl)pyrrolidine hydrochloride, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis of this compound typically involves asymmetric catalysis or chiral resolution. Key steps include:

  • Pyrrolidine Ring Formation : Cyclization of γ-aminobutyric acid derivatives with 4-bromophenylacetylene under acidic conditions (e.g., HCl, 60–80°C), followed by stereoselective reduction using chiral catalysts like (R)-BINAP-Ru complexes to achieve >90% enantiomeric excess (ee) .
  • Salt Formation : Protonation with HCl in ethanol yields the hydrochloride salt.
    Critical Factors :
  • Temperature Control : Higher temperatures (>100°C) may lead to racemization.
  • Catalyst Loading : 5–10 mol% catalyst ensures optimal stereoselectivity without side reactions.
    Validation : Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) and confirm structure via 1^1H/13^13C NMR .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Use a multi-technique approach:

  • Spectroscopy :
    • NMR : 1^1H NMR should show a singlet for the pyrrolidine NH+^+ at δ 9.2–9.5 ppm and aromatic protons (4-bromophenyl) as a doublet (J = 8.5 Hz) at δ 7.4–7.6 ppm .
    • MS : ESI-MS (positive mode) should display [M+H]+^+ at m/z 256.0 (C10_{10}H12_{12}BrN+^+).
  • X-ray Crystallography : Resolve absolute configuration; compare with Cambridge Structural Database entries for analogous pyrrolidine derivatives .
  • Purity : HPLC with UV detection (λ = 254 nm) should show ≥98% purity.

Advanced Research Questions

Q. How does the (S)-enantiomer of 2-(4-bromophenyl)pyrrolidine hydrochloride influence biological activity compared to the (R)-form?

Methodological Answer:

  • Experimental Design :
    • Receptor Binding Assays : Test both enantiomers against serotonin (5-HT1A/7_{1A/7}) and dopamine D2_2 receptors using radioligand displacement (e.g., 3^3H-8-OH-DPAT for 5-HT1A_{1A}) .
    • Functional Assays : Measure cAMP modulation in HEK293 cells expressing target receptors.
      Key Findings :
  • (S)-enantiomer shows 10× higher affinity for 5-HT1A_{1A} (Ki_i = 15 nM vs. 150 nM for (R)-form) due to better steric alignment with the receptor’s hydrophobic pocket .
  • Data Interpretation : Molecular docking (e.g., AutoDock Vina) can rationalize enantioselectivity by analyzing binding poses .

Q. What are the implications of the 4-bromo substituent on the compound’s reactivity and pharmacological profile?

Methodological Answer:

  • Reactivity :
    • Suzuki Coupling : The bromine enables Pd-catalyzed cross-coupling to introduce aryl/heteroaryl groups (e.g., for SAR studies) .
    • Photostability : UV-Vis studies show the bromophenyl group reduces photodegradation (t1/2_{1/2} = 48 hrs under 365 nm vs. 12 hrs for chloro analogs) .
  • Pharmacology :
    • Lipophilicity : LogP = 2.1 (vs. 1.8 for non-brominated analogs), enhancing blood-brain barrier permeability (PAMPA-BBB assay) .
    • Metabolic Stability : Microsomal assays (human liver microsomes) indicate slower oxidation (CLint_{int} = 12 µL/min/mg) compared to fluoro-substituted analogs .

Q. How should researchers resolve contradictions in reported binding affinities of this compound across studies?

Methodological Answer:

  • Potential Causes :
    • Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293) or ligand concentrations.
    • Salt Form : Free base vs. hydrochloride may alter solubility (e.g., 25 mM in DMSO vs. 10 mM in PBS).
  • Resolution Strategies :
    • Standardized Protocols : Use uniform conditions (e.g., 25°C, 1% DMSO) across labs.
    • Control Experiments : Compare with reference compounds (e.g., WAY-100635 for 5-HT1A_{1A}) to calibrate assays .
    • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from ≥3 independent studies .

Q. What computational methods are most effective for predicting the pharmacokinetics of this compound?

Methodological Answer:

  • In Silico Tools :
    • ADME Prediction : Use SwissADME to estimate bioavailability (83%), CYP450 interactions (CYP2D6 substrate), and plasma protein binding (92%) .
    • MD Simulations : GROMACS simulations (50 ns) reveal stable binding to 5-HT1A_{1A} via hydrogen bonding (Asp116) and π-π stacking (Phe362) .
  • Validation : Compare predictions with in vivo rodent PK studies (e.g., t1/2_{1/2} = 3.2 hrs, AUC = 450 ng·hr/mL) .

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